Phenol, 4-ethynyl-, acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

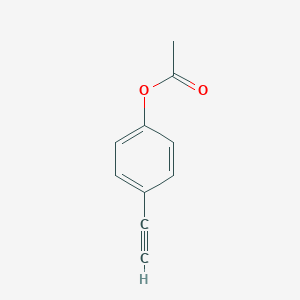

Phenol, 4-ethynyl-, acetate, also known as 4-Acetoxystyrene, is a chemical compound with the formula C10H10O2 . It is a derivative of phenol, where an ethynyl group is attached to the 4th position of the phenol ring and an acetate group is attached to the hydroxyl group .

Synthesis Analysis

The synthesis of substituted phenols, such as Phenol, 4-ethynyl-, acetate, can be achieved via ipso-hydroxylation of arylboronic acids in ethanol . This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . A wide range of arylboronic acids can be smoothly transformed into substituted phenols in very good to excellent yields without chromatographic purification .Molecular Structure Analysis

The molecular structure of Phenol, 4-ethynyl-, acetate consists of a phenol ring with an ethynyl group attached at the 4th position and an acetate group attached to the hydroxyl group . The molecular weight of this compound is 162.1852 .Chemical Reactions Analysis

Phenols, including Phenol, 4-ethynyl-, acetate, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon . Instead, oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

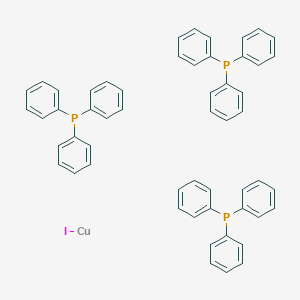

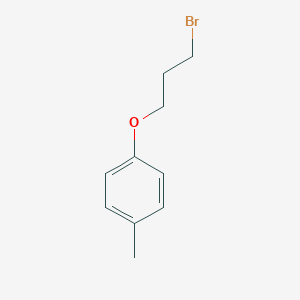

4-ETHYNYLPHENYL ACETATE is utilized in organic synthesis, particularly in the formation of C-C bonds through cross-coupling reactions . It serves as a precursor in Sonogashira coupling, a pivotal reaction that forms carbon-carbon bonds between aryl halides and terminal alkynes, facilitated by palladium and copper catalysts . This reaction is fundamental in the synthesis of natural products, pharmaceuticals, and polymers.

Material Science

In material science, this compound finds its application in the synthesis of microporous organic polymers (MOPs) . These polymers have N-functionalized pore surfaces, which are beneficial for gas storage applications, including carbon dioxide sorption. The incorporation of 4-ETHYNYLPHENYL ACETATE into MOPs can enhance their porosity and functionality.

Analytical Chemistry

4-ETHYNYLPHENYL ACETATE is used in analytical chemistry for the synthesis of various analytical reagents . Its properties allow for the development of sensitive and selective detection methods in chromatography and spectrometry, aiding in the analysis of complex chemical mixtures.

Medicinal Chemistry

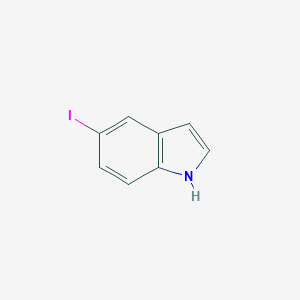

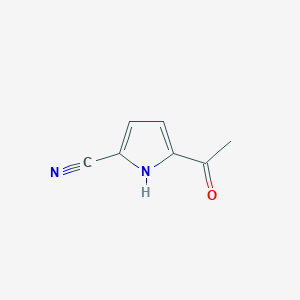

Heterocyclic compounds, which can be synthesized using 4-ETHYNYLPHENYL ACETATE, play a significant role in medicinal chemistry . They are the backbone of many pharmaceuticals and are used in drug design for their biological activity and therapeutic potential.

Environmental Science

The compound is involved in the development of electrocatalytic processes in deep eutectic solvents, which are eco-friendly alternatives for traditional solvents . These processes are crucial for synthesizing high-value products with minimal environmental impact, aligning with sustainable energy solutions.

Industrial Applications

In industrial applications, 4-ETHYNYLPHENYL ACETATE is a valuable intermediate in the synthesis of various chemicals used in the production of dyes, plastics, and other materials . Its versatility in chemical reactions makes it a key component in the manufacturing sector.

Wirkmechanismus

Mode of Action

It is known that the compound can be synthesized from 4-iodophenylacetate . The exact interaction of 4-Ethynylphenyl Acetate with its targets and the resulting changes are currently unknown and require further investigation.

Biochemical Pathways

It’s worth noting that compounds with ethynyl groups are often involved in sonogashira coupling, a reaction used in organic synthesis to form carbon–carbon bonds . This reaction can be carried out under mild conditions, such as at room temperature, in aqueous media, and with a mild base .

Eigenschaften

IUPAC Name |

(4-ethynylphenyl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-3-9-4-6-10(7-5-9)12-8(2)11/h1,4-7H,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUFMPJPALRVKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936523 |

Source

|

| Record name | 4-Ethynylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenol, 4-ethynyl-, acetate | |

CAS RN |

16141-18-7 |

Source

|

| Record name | Phenol, 4-ethynyl-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016141187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethynylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester](/img/structure/B102025.png)

![9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-](/img/structure/B102029.png)